molecular formula C13H13BrN4O B3887732 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887732
M. Wt: 321.17 g/mol
InChI Key: GBZOUKIBZLMQSK-CXUHLZMHSA-N
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Description

N'-[(1E)-1-(4-Bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazole core substituted with a methyl group at position 3 and a 4-bromophenyl ethylidene moiety. This compound belongs to a broader class of Schiff bases, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZOUKIBZLMQSK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • In contrast, analogs with 4-methoxyphenyl (electron-donating) substituents exhibit red-shifted UV-Vis spectra due to extended π-conjugation .
  • Steric Effects : Bulky substituents like 4-(4-methylbenzyloxy)phenyl (in ) reduce molecular flexibility, which may impact binding to biological targets.

Spectroscopic and Computational Studies

  • X-ray Crystallography : The (E)-configuration of the imine bond in related compounds (e.g., ) is confirmed via single-crystal X-ray diffraction using SHELXL . The target compound likely adopts a similar planar geometry, critical for π-π stacking interactions in crystal packing.
  • DFT Calculations : Comparative studies on analogs reveal that electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap, enhancing charge-transfer properties. For example, (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a HOMO-LUMO gap of 3.85 eV, whereas brominated derivatives (e.g., the target compound) show gaps closer to 4.2 eV due to reduced electron density .

Biological Activity

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromophenyl group and a carbohydrazide moiety, which contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C13H12BrN5OC_{13}H_{12}BrN_5O. The structure can be represented as follows:

N 1E 1 4 bromophenyl ethylidene 3 methyl 1H pyrazole 5 carbohydrazide\text{N 1E 1 4 bromophenyl ethylidene 3 methyl 1H pyrazole 5 carbohydrazide}

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .

Case Studies

  • BRAF Inhibition : A study demonstrated that certain pyrazole derivatives effectively inhibit BRAF(V600E) activity, leading to reduced tumor growth in xenograft models.
  • EGFR Targeting : Another investigation revealed that derivatives similar to this compound could block EGFR signaling pathways, resulting in apoptosis of cancer cells.

Anti-inflammatory and Antibacterial Activities

In addition to antitumor effects, this compound has been evaluated for anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial properties against various pathogens .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Cell Signaling Interference : Disruption of signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives has been pivotal in enhancing their biological activities. Modifications in the substituents on the pyrazole ring can significantly influence the potency and selectivity of these compounds against specific biological targets .

SubstituentEffect on Activity
BromineIncreased antitumor potency
MethylEnhanced anti-inflammatory action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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